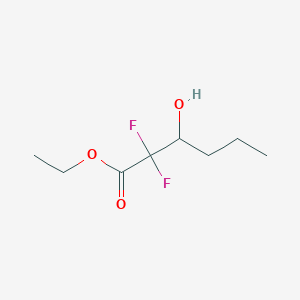

2,2-二氟-3-羟基己酸乙酯

描述

Ethyl 2,2-difluoro-3-hydroxyhexanoate is a chemical compound with the molecular formula C8H14F2O3 . It has a molecular weight of 196.19 . This compound is related to Ethyl 3-hydroxyhexanoate, which is a key volatile flavor compound found in various fruits such as orange juice, pineapple, wood apple, caja fruit, and tamarillo fruit .

Molecular Structure Analysis

The molecular structure of Ethyl 2,2-difluoro-3-hydroxyhexanoate consists of 8 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact structure can be viewed using specific software .科学研究应用

香料化合物合成

2,2-二氟-3-羟基己酸乙酯在香料化合物的合成中发挥着作用。例如,它已被用于合成 6-乙酰氧基己酸乙酯(Berryflor),它具有覆盆子般的香气,并带有茉莉和茴香味。这种合成涉及将 ε-己内酯转化为 6-羟基己酸乙酯,然后进行乙酰化,在香料化学领域具有重要意义 (McCullagh 和 Hirakis,2017 年)。

立体选择性反应中的催化剂

2,2-二氟-3-羟基己酸乙酯已被用于立体选择性化学反应中。例如,结构上与 2,2-二氟-3-羟基己酸乙酯相关的 2-乙基己酸铁(III),已被用作立体选择性 Diels-Alder 反应中的新型路易斯酸催化剂,展示了 2,2-二氟-3-羟基己酸乙酯衍生物在有机合成中的潜力 (Gorman 和 Tomlinson,1998 年)。

生化合成

在生化应用中,已使用不同的方法合成 2,2-二氟-3-羟基己酸乙酯的衍生物。这些方法包括毕赤酵母还原 5-氧代己酸乙酯以及酶促拆分过程,突出了其在酶促和微生物技术中的重要性 (Nanduri 等人,2001 年)。

杂环化合物合成

该化合物还用作合成新型杂环化合物的原料。该领域的研究所探讨了 2,2-二氟-3-羟基己酸乙酯衍生物在创建具有生物活性的杂环化合物中的潜力,这对药物和医药化学至关重要 (Solodukhin 等人,2004 年)。

对映选择性合成

2,2-二氟-3-羟基己酸乙酯也参与了羧酸盐的对映选择性合成。这包括对二氟-3-氧代羧酸盐的氢化,这对于产生对映体富集产物至关重要,而对映体富集产物是手性药物和化学品开发中的一个重要方面 (Kuroki 等人,2000 年)。

生物还原过程

此外,它已被用于生物还原过程中,例如使用微生物将 3-氧代己酸乙酯还原为 (R)-3-羟基己酸乙酯。这展示了其在生物转化中的作用,生物转化对于可持续且环保的化学合成越来越重要 (Ramos 等人,2011 年)。

作用机制

Target of Action

The primary targets of Ethyl 2,2-difluoro-3-hydroxyhexanoate are the EGFR/PI3K/AKT/mTOR signaling pathways . These pathways play a crucial role in cell proliferation, migration, and invasion, particularly in non-small cell lung cancer (NSCLC) cells .

Mode of Action

Ethyl 2,2-difluoro-3-hydroxyhexanoate interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathways . This suppression results in changes in the malignant biological behaviors of NSCLC, including inhibition of proliferation, migration, and invasion .

Biochemical Pathways

The compound affects the EGFR/PI3K/AKT/mTOR signaling pathways . Downstream effects of this interaction include the induction of cell cycle arrest and apoptosis in vitro, and the prevention of tumor growth in vivo .

Pharmacokinetics

The compound’s impact on bioavailability is evident in its ability to prevent tumor growth in vivo .

Result of Action

The molecular and cellular effects of Ethyl 2,2-difluoro-3-hydroxyhexanoate’s action include the inhibition of proliferation, migration, and invasion of NSCLC cell lines , the induction of cell cycle arrest and apoptosis in vitro , and the prevention of tumor growth in vivo .

安全和危害

属性

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O3/c1-3-5-6(11)8(9,10)7(12)13-4-2/h6,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOZKBCLQMTSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)OCC)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

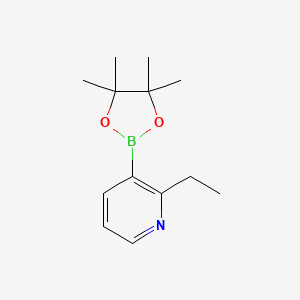

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)